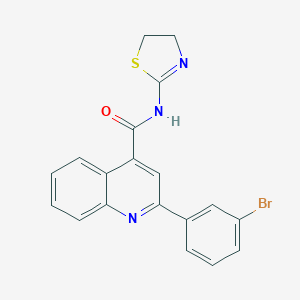
2-(3-bromophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis Techniques : A study outlined a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, highlighting an efficient microwave-assisted approach. This method was used to synthesize a series of eighteen substituted quinoline-2-carboxanilides, showcasing the versatility and efficiency of modern synthetic techniques in creating complex quinoline derivatives (Bobál et al., 2012).
Reactivity and Derivatives : Research on quinoline derivatives has revealed their potential for forming a variety of biologically active molecules. For instance, quinoline-2-carbohydrazide was used as a starting point to synthesize a range of compounds with significant antimicrobial activity. This demonstrates the chemical versatility and potential therapeutic applications of quinoline-based compounds (Özyanik et al., 2012).
Catalytic Processes : A copper-catalyzed intramolecular cyclization process was used to synthesize N-benzothiazol-2-yl-amides, highlighting the role of catalysis in creating complex molecular architectures from simpler quinoline derivatives (Wang et al., 2008).
Electrophilic Substitution Reactions : The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline demonstrated that electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation, can lead to the formation of various derivatives. This suggests a pathway to diversify the chemical structure and potentially the activity of quinoline-based compounds (Aleksandrov et al., 2020).
properties
Molecular Formula |
C19H14BrN3OS |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14BrN3OS/c20-13-5-3-4-12(10-13)17-11-15(14-6-1-2-7-16(14)22-17)18(24)23-19-21-8-9-25-19/h1-7,10-11H,8-9H2,(H,21,23,24) |
InChI Key |
PSAHNMPLXGWEFE-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B330684.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B330685.png)
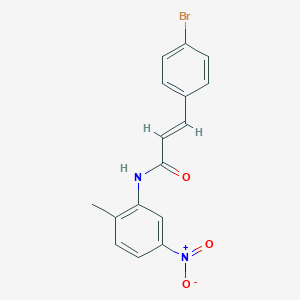
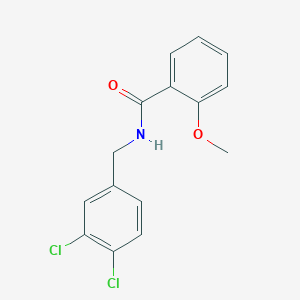
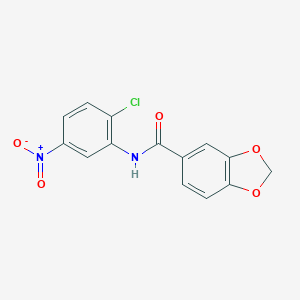
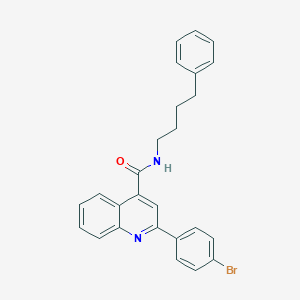
![Isopropyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330694.png)
![Ethyl 4-ethyl-2-[(3-{3-nitrophenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B330696.png)
![3-(4-fluorophenyl)-N-{3-{[3-(4-fluorophenyl)acryloyl]amino}-4-nitrophenyl}acrylamide](/img/structure/B330697.png)
![1-[3-(3,4-Dichlorophenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B330699.png)
![5-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B330700.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330701.png)
![[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](2-thienyl)methanone](/img/structure/B330703.png)
![6-[2-(Benzyloxy)-5-bromophenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330704.png)